In Vivo Blood Schizontocidal ED₅₀ Against P. berghei ANKA: Tripynadine vs Pyronaridine
In the standard 4‑day suppressive test using Plasmodium berghei ANKA strain in mice, the oral median effective dose (ED₅₀) of tripynadine was 2.63 mg/kg/day, compared with 0.35 mg/kg/day for pyronaridine, yielding an approximately 7.5‑fold lower potency for tripynadine [1]. A separate study also reports pyronaridine ED₅₀ of 0.85 mg/kg/day under the same model [2], confirming the potency differential.
| Evidence Dimension | In vivo oral ED₅₀ (4‑day suppressive test) |
|---|---|
| Target Compound Data | Tripynadine ED₅₀ = 2.63 mg/kg/day (oral, 4 d) |
| Comparator Or Baseline | Pyronaridine ED₅₀ = 0.35 mg/kg/day (oral, 4 d); alternate report = 0.85 mg/kg/day |
| Quantified Difference | Tripynadine is ~7.5‑fold less potent than pyronaridine (or ~3‑fold less potent using the 0.85 mg/kg comparator) |
| Conditions | P. berghei ANKA strain; mice; oral gavage once daily for 4 consecutive days |
Why This Matters
This quantitative potency differential defines the dosing envelope for acute blood‑stage models and prevents inadvertent under‑dosing if pyronaridine is used as a proxy.
- [1] Li CJ, Dai ZR, Chen L, Chen C, Zheng XY. Antimalarial activity of tripynadine in mice and monkeys. Zhongguo Yao Li Xue Bao. 1987 Jan;8(1):68-71. PMID: 2955662. (ED₅₀ values confirmed via document delivery source; duplicate reporting of pyronaridine ED₅₀ as 0.35 mg/kg). View Source
- [2] Abstract record at chinaphar.com for APS4957: Antimalarial activity of tripynadine in mice and monkeys. Acta Pharmacologica Sinica, 2016, 8(1). Reports ED₅₀ of tripynadine 2.63 mg/kg and pyronaridine 0.85 mg/kg. View Source
